

G-418 Disulfate: A Comprehensive Technical Guide for Researchers

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Compound of Interest

Compound Name: *G-418 disulfate*

Cat. No.: *B7909971*

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical properties, structure, and biological activity of **G-418 disulfate**. The information is curated for researchers, scientists, and professionals in drug development who utilize this aminoglycoside antibiotic as a selective agent in molecular and cell biology.

Chemical Properties and Structure

G-418, also known as Geneticin, is an aminoglycoside antibiotic produced by *Micromonospora rhodorangea*. Its disulfate salt is commonly used in research settings.

Table 1: Physicochemical Properties of **G-418 Disulfate**

Property	Value
Synonyms	Geneticin, G418 sulfate, Antibiotic G-418
CAS Number	108321-42-2[1]
Molecular Formula	$C_{20}H_{40}N_4O_{10} \cdot 2H_2SO_4$ [1][2]
Molecular Weight	692.71 g/mol [1][2]
Appearance	White to off-white powder
Solubility	Soluble in water (up to 100 mg/mL)
Storage	Powder: 2-8°C; Stock solutions: -20°C for long-term storage

G-418 belongs to the aminoglycoside class of antibiotics, characterized by amino sugars linked by glycosidic bonds. Its structure is similar to other aminoglycosides like neomycin and gentamicin. The presence of multiple amino and hydroxyl groups contributes to its solubility in aqueous solutions.

Mechanism of Action and Resistance

G-418 disulfate is a potent inhibitor of protein synthesis in both prokaryotic and eukaryotic cells. Its primary mechanism of action involves binding to the 80S ribosome, the cellular machinery responsible for translating messenger RNA (mRNA) into protein. This binding event disrupts the fidelity and processivity of translation in several ways:

- **Mistranslation:** G-418 induces misreading of the mRNA codon by the ribosome, leading to the incorporation of incorrect amino acids into the growing polypeptide chain.
- **Inhibition of Translocation:** It interferes with the movement of the ribosome along the mRNA, a process known as translocation, thereby stalling protein elongation.

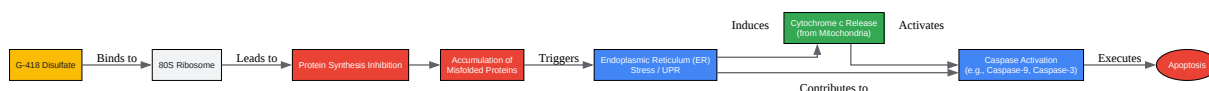
The accumulation of non-functional, truncated, or misfolded proteins, coupled with the general shutdown of protein synthesis, leads to cellular stress and ultimately cell death.

Resistance to G-418 is conferred by the neomycin resistance gene (neo), commonly found on bacterial transposons like Tn5. This gene encodes an enzyme called aminoglycoside 3'-

phosphotransferase (APH(3')II), which inactivates G-418 by phosphorylation. In molecular biology applications, the neo gene is frequently incorporated into expression vectors. Cells that successfully integrate such vectors can express the APH(3')II enzyme, rendering them resistant to the cytotoxic effects of G-418 and allowing for their selection from a population of non-transfected cells.

Cellular Signaling Pathways Affected by G-418

The inhibition of protein synthesis by G-418 triggers a cascade of cellular stress responses, primarily culminating in apoptosis (programmed cell death). A key pathway implicated in G-418-induced cytotoxicity is the endoplasmic reticulum (ER) stress response, also known as the unfolded protein response (UPR).



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Figure 1. Signaling pathway of G-418-induced apoptosis.

As depicted in Figure 1, the inhibition of protein synthesis and the resulting accumulation of misfolded proteins trigger ER stress. This, in turn, can lead to the release of cytochrome c from the mitochondria and the activation of a caspase cascade, ultimately resulting in apoptosis.

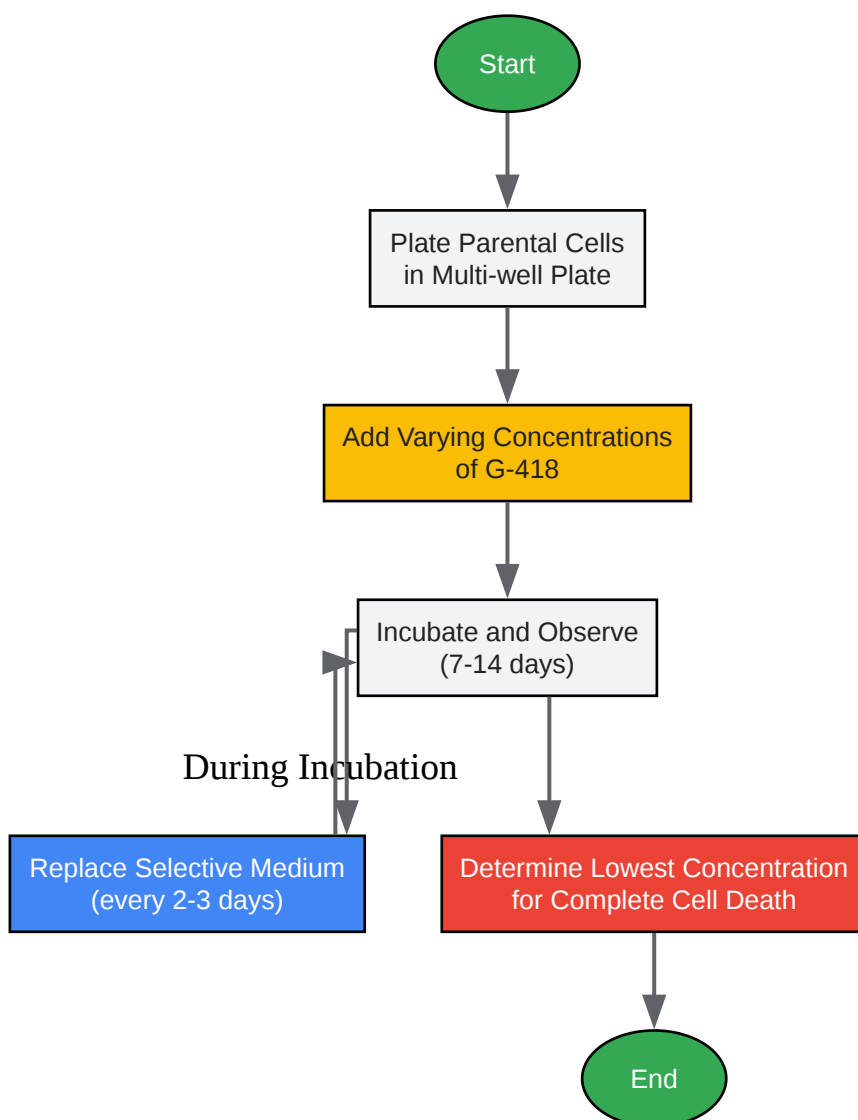
Experimental Protocols

Determination of Optimal G-418 Concentration (Kill Curve)

Before selecting for stably transfected cells, it is crucial to determine the minimum concentration of G-418 required to kill the non-transfected parental cell line. This is achieved by generating a "kill curve."

Methodology:

- **Cell Plating:** Seed the parental cell line in a multi-well plate (e.g., 24-well) at a density that allows for several days of growth without reaching confluency.
- **G-418 Titration:** The following day, replace the culture medium with fresh medium containing a range of G-418 concentrations. A typical starting range is 100 $\mu\text{g/mL}$ to 1000 $\mu\text{g/mL}$. Include a no-antibiotic control.
- **Incubation and Observation:** Incubate the cells and monitor them daily for signs of cytotoxicity (e.g., rounding, detachment, and cell death).
- **Medium Replacement:** Replace the selective medium every 2-3 days to maintain the antibiotic concentration.
- **Endpoint Analysis:** After 7-14 days, determine the lowest concentration of G-418 that results in complete cell death. This concentration will be used for the selection of transfected cells.



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Figure 2. Experimental workflow for a kill curve assay.

Selection of Stably Transfected Cells

Methodology:

- Transfection: Transfect the target cell line with the plasmid vector containing the neo resistance gene and the gene of interest.
- Recovery: Allow the cells to recover and express the resistance gene for 24-48 hours in non-selective medium.

- **Selection:** Replace the medium with a selective medium containing the predetermined optimal concentration of G-418.
- **Maintenance:** Continue to culture the cells in the selective medium, replacing it every 3-4 days, until resistant colonies are visible (typically 1-3 weeks).
- **Isolation:** Isolate and expand the resistant colonies to establish a stable cell line.

Verification of neo Gene Presence by PCR

To confirm the successful integration of the resistance gene, polymerase chain reaction (PCR) can be performed on genomic DNA isolated from the selected cell colonies.

Methodology:

- **Genomic DNA Extraction:** Isolate genomic DNA from both the parental (non-transfected) and the G-418-resistant cells.
- **Primer Design:** Design PCR primers that are specific to a region of the neo gene.
- **PCR Amplification:** Perform PCR using the designed primers and the extracted genomic DNA as a template. Include a positive control (the plasmid vector) and a negative control (parental cell DNA).
- **Gel Electrophoresis:** Analyze the PCR products by agarose gel electrophoresis. A band of the expected size should be present in the lanes corresponding to the G-418-resistant cells and the positive control, but not in the parental cell lane.

Summary of Quantitative Data

Table 2: Recommended G-418 Concentrations for Selection in Various Cell Lines

Cell Line	Species	Recommended Concentration (µg/mL)
HeLa	Human	150-800
293	Human	500
CHO	Hamster	250-400
BHK	Hamster	500
P3X63Ag.653	Mouse	400
B16	Mouse	400-1000
L929	Mouse	400
3T3	Mouse	300-1000
Vero	Simian	150-300
COS	Simian	400-100
RAT1	Rat	400-700
RAT2	Rat	200

Note: These are starting recommendations. The optimal concentration should be determined experimentally for each cell line and specific experimental conditions.

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References

- 1. himedialabs.com [himedialabs.com]
- 2. laboratorynotes.com [laboratorynotes.com]
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